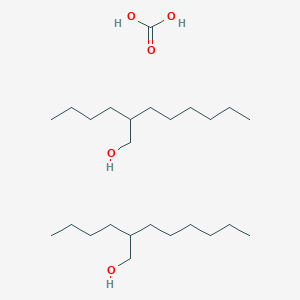

2-Butyloctan-1-ol;carbonic acid

Descripción

2-Butyloctan-1-ol (CAS 3913-02-8) is a branched primary alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol . It belongs to the Guerbet alcohol family, synthesized via the Guerbet reaction, which produces highly branched, thermally stable alcohols. Key properties include a density of 0.833 g/mL at 25°C and applications in cosmetics (emollients), lubricants, and surfactants due to its low volatility and oil solubility . Safety data highlight hazards such as skin irritation (H315) and aquatic toxicity (H411) .

However, structurally related compounds like 2-butyloctanoic acid (CAS 52196-74-4, EINECS 257-728-9) are noted . This carboxylic acid derivative may serve as an intermediate for esters or surfactants, contrasting with 2-Butyloctan-1-ol’s alcohol functionality.

Propiedades

Número CAS |

142782-17-0 |

|---|---|

Fórmula molecular |

C25H54O5 |

Peso molecular |

434.7 g/mol |

Nombre IUPAC |

2-butyloctan-1-ol;carbonic acid |

InChI |

InChI=1S/2C12H26O.CH2O3/c2*1-3-5-7-8-10-12(11-13)9-6-4-2;2-1(3)4/h2*12-13H,3-11H2,1-2H3;(H2,2,3,4) |

Clave InChI |

BLNNXUAGRNDCQD-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(CCCC)CO.CCCCCCC(CCCC)CO.C(=O)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Guerbet Reaction (Industrial Method)

- The primary industrial route to 2-butyloctan-1-ol is via the Guerbet reaction, which involves the self-condensation of primary alcohols under basic conditions to form higher molecular weight branched alcohols.

- For example, octan-1-ol undergoes dimerization and beta-alkylation to yield 2-butyloctan-1-ol.

- Typical conditions include:

- Catalyst: Potassium hydroxide (KOH), often as a 50% aqueous solution.

- Temperature: Approximately 200–235 °C.

- Pressure: Slightly elevated to maintain reaction mixture near boiling.

- Reaction time: 2–4 hours.

- The reaction proceeds through dehydrogenation of the alcohol to aldehyde, aldol condensation, and hydrogenation back to alcohol.

- Side products can include aldehydes, ketones, carboxylic acids, and esters depending on conditions.

- Yields of Guerbet alcohols can reach 64–70% under optimized conditions.

- Addition of Pd/C catalyst can improve selectivity and yield.

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | KOH (50% aqueous), 0.5–7 wt% |

| Temperature | 200–235 °C |

| Pressure | Slightly elevated |

| Reaction Time | 2–4 hours |

| Yield of Guerbet Alcohols | 64–70% |

Hydroformylation Followed by Reduction

- Another synthetic route involves hydroformylation of olefins such as 1-octene with butene or butane feedstocks.

- Hydroformylation adds a formyl group (-CHO) to the olefin, producing aldehydes like 2-butyl-1-octanal.

- Subsequent reduction of the aldehyde to the alcohol is performed using reducing agents such as sodium borohydride or catalytic hydrogenation (Pd or Pt catalysts).

- This method is favored industrially for its cost-effectiveness and high selectivity.

Alkylation of Alcohols

- Laboratory synthesis can involve nucleophilic substitution reactions where 1-octanol is alkylated with butyl bromide or butyl chloride in the presence of a suitable catalyst.

- Controlled temperature and solvent conditions are required to optimize yield and minimize side reactions.

Reduction of 2-Butyloctanoic Acid

- 2-Butyloctanoic acid can be reduced to 2-butyloctan-1-ol using samarium(II) iodide in the presence of water and triethylamine.

- This method yields the alcohol in high purity and yield (~94%).

- The reaction is typically carried out at room temperature over 18 hours.

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Guerbet Reaction | Octan-1-ol, KOH (50%), 200–235 °C, 2–4 h | 64–70 | Industrial scale, side products possible |

| Hydroformylation + Reduction | 1-Octene + butene, Rh or Co catalyst, then NaBH4 or H2/Pd | High | Cost-effective, selective |

| Alkylation | 1-Octanol + butyl bromide, catalyst, solvent | Moderate | Lab scale, requires control |

| Reduction of Acid | 2-Butyloctanoic acid + SmI2, H2O, Et3N, rt, 18 h | 94 | High purity, mild conditions |

Preparation of 2-Butyloctan-1-ol;carbonic acid

- The compound "this compound" is likely a complex or salt formed between 2-butyloctan-1-ol and carbonic acid or its derivatives.

- Carbonic acid (H2CO3) is unstable and typically exists in equilibrium with CO2 and water; thus, direct isolation is challenging.

- Preparation methods involve reacting 2-butyloctan-1-ol with carbonic acid derivatives such as carbonates or bicarbonates, or by carbonation reactions under controlled conditions.

- Esterification or formation of carbonate esters can be achieved by reacting the alcohol with phosgene or dialkyl carbonates under catalysis.

- Specific synthetic protocols for this compound are less documented, but general carbonate formation methods apply.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Synthesis of 2-butyloctan-1-ol | Guerbet Reaction | Octan-1-ol, KOH (50%), Pd/C optional | 200–235 °C, 2–4 h, elevated P | 64–70% Guerbet alcohols |

| Hydroformylation + Reduction | 1-Octene, butene, Rh/Co catalyst, NaBH4 or H2/Pd | Hydroformylation then reduction | High yield, industrially favored | |

| Alkylation | 1-Octanol, butyl bromide, catalyst | Controlled temp, solvent | Moderate yield, lab scale | |

| Reduction of Acid | 2-Butyloctanoic acid, SmI2, H2O, Et3N | Room temp, 18 h | 94% yield, high purity | |

| Formation of Carbonic Acid Derivative | Carbonation or Esterification | Carbonic acid derivatives, phosgene, dialkyl carbonates | Catalytic conditions, controlled | Variable, dependent on method |

Research Findings and Notes

- The Guerbet reaction remains the most practical and scalable method for producing 2-butyloctan-1-ol, with well-studied reaction parameters and catalyst systems.

- Hydroformylation routes provide high selectivity and are widely used in industrial settings for branched alcohol synthesis.

- Reduction of the corresponding acid using samarium(II) iodide is a mild and efficient laboratory method yielding high purity product.

- The formation of carbonic acid derivatives with 2-butyloctan-1-ol is less documented but can be approached via carbonate ester synthesis techniques.

- Side reactions in Guerbet synthesis include formation of aldehydes, ketones, and esters, which require careful control of reaction conditions.

- Catalysts such as Pd/C improve yield and selectivity in Guerbet and hydrogenation steps.

- The compound’s physical properties (boiling point ~212 °C, melting point ~-78 °C) influence reaction design and purification strategies.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2-Butil-octan-1-ol sufre diversas reacciones químicas, que incluyen:

Reducción: El compuesto se puede reducir para formar alcoholes primarios utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el grupo hidroxilo es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Clorocromato de piridinio en diclorometano.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Diversos nucleófilos en condiciones básicas o ácidas.

Principales Productos Formados

Oxidación: 2-butil-1-octanal.

Reducción: Alcoholes primarios.

Sustitución: Diversos derivados sustituidos según el nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Cosmetics and Personal Care

2-Butyloctan-1-ol is widely used as an emollient and skin conditioning agent in cosmetic formulations. Its ability to enhance the texture and feel of products makes it suitable for:

- Moisturizers : Improves skin hydration by forming a barrier that reduces moisture loss.

- Creams and Lotions : Provides a smooth application and enhances the spreadability of products.

Table 1 summarizes some cosmetic products utilizing 2-butyloctan-1-ol:

| Product Type | Function |

|---|---|

| Moisturizers | Skin hydration |

| Creams | Texture enhancement |

| Lotions | Spreadability improvement |

Industrial Lubricants

In industrial applications, 2-butyloctan-1-ol serves as a component in lubricant formulations. Its properties contribute to:

- Viscosity Modification : Enhances the viscosity index of lubricants, improving performance under varying temperatures.

- Friction Reduction : Reduces wear and tear on machinery by providing a smoother operation.

Table 2 outlines the benefits of using 2-butyloctan-1-ol in lubricants:

| Benefit | Description |

|---|---|

| Viscosity Index Improvement | Maintains consistent lubrication |

| Wear Reduction | Extends machinery lifespan |

Extraction Solvent

2-Butyloctan-1-ol is also employed as an extraction solvent in various chemical processes, particularly in the extraction of organic compounds from mixtures. Its effectiveness stems from its ability to dissolve non-polar substances while maintaining a stable environment for reactions.

Case Study 1: Cosmetic Formulation

A study conducted on the formulation of a moisturizing cream demonstrated that incorporating 2-butyloctan-1-ol improved the product's sensory attributes and skin feel compared to formulations without this compound. Participants reported enhanced hydration levels after consistent use over four weeks.

Case Study 2: Industrial Lubricant Performance

Research evaluating the performance of lubricants containing 2-butyloctan-1-ol showed a significant reduction in friction coefficients during high-load tests, indicating superior performance compared to standard formulations lacking this additive.

Mecanismo De Acción

El mecanismo de acción del 2-Butil-octan-1-ol; ácido carbónico implica su interacción con las membranas lipídicas. El compuesto se integra en las bicapas lipídicas, alterando su fluidez y permeabilidad. Esto puede afectar varios procesos celulares, incluida la transducción de señales y el transporte de membrana .

Comparación Con Compuestos Similares

Structural and Functional Analogues

(a) 2-Butylhexanol (CAS 2768-15-2)

- A shorter-chain Guerbet alcohol (C₁₀H₂₂O) compared to 2-Butyloctan-1-ol (C₁₂H₂₆O).

- Limited data in evidence, but generally, shorter chains reduce viscosity and increase volatility.

- Shared applications in lubricants and surfactants .

(b) 2-Butyloctanoic Acid (CAS 52196-74-4)

- Carboxylic acid derivative of 2-Butyloctan-1-ol.

- Molecular formula C₁₂H₂₄O₂ (vs. C₁₂H₂₆O for the alcohol).

- Likely used in ester synthesis or as a corrosion inhibitor, differing in reactivity (acidic vs. alcoholic hydroxyl group) .

(c) Linear Alcohols (e.g., 1-Octanol, CAS 111-87-5)

- Linear alcohols lack branching, leading to higher melting points and lower thermal stability compared to Guerbet alcohols.

- 2-Butyloctan-1-ol’s branching enhances solubility in non-polar media, making it preferable in cosmetic formulations .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-Butyloctan-1-ol in laboratory settings?

- Methodology : Synthesis typically involves catalytic alkylation of 1-octanol with butyl halides under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) for purity assessment. Detailed experimental protocols must include reaction temperature, catalyst type (e.g., acid or base), and purification steps (e.g., distillation). For reproducibility, refer to guidelines emphasizing full procedural transparency in the experimental section and supplementary data .

Q. How can researchers determine the purity and structural identity of newly synthesized 2-Butyloctan-1-ol?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm branching and hydroxyl group placement (e.g., δ ~3.6 ppm for -CH2OH in ¹H NMR) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z = 186 for C12H26O).

- Elemental Analysis : Ensure stoichiometric alignment with C12H26O. Purity is assessed via GC with flame ionization detection (FID), requiring >97% purity for research-grade material .

Q. What experimental protocols are suggested for studying the pH-dependent behavior of carbonic acid?

- Methodology : Prepare aqueous solutions of carbonic acid by saturating deionized water with CO2 under controlled pressure. Measure pH using a calibrated electrode system. For example:

| [Carbonic Acid] (mol/dm³) | pH |

|---|---|

| 0.1 | 3.68 |

| 0.05 | 3.83 |

| 0.01 | 4.18 |

- Note: Second dissociation (HCO3⁻ → CO3²⁻ + H⁺) is negligible below pH 8.3. Calibrate instruments to account for temperature and ionic strength variations .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for analyzing the hydration dynamics of carbonic acid in aqueous solutions?

- Methodology : Use X-ray absorption spectroscopy (XAS) to probe hydrogen-bonding networks and hydration shells. Synchrotron-based XAS at the oxygen K-edge reveals distinct pre-edge features for H2CO3 (~535 eV) and bicarbonate (HCO3⁻, ~537 eV). Pair with molecular dynamics simulations to reconcile experimental data with theoretical hydration models, as demonstrated in studies combining ALS beamline data and NERSC supercomputing .

Q. How can gas-phase infrared (IR) spectroscopy be optimized to detect carbonic acid in extraterrestrial environments?

- Methodology : Generate gas-phase H2CO3 via sublimation of ice mixtures (H2O + CO2) at ~150 K under vacuum. Acquire high-resolution IR spectra (e.g., 1200–1800 cm⁻¹ range) to identify asymmetric C=O stretching (~1740 cm⁻¹) and O-H bending modes (~1400 cm⁻¹). Compare lab spectra to telescopic data from cometary comae or Martian polar ice, adjusting for instrumental resolution limitations .

Q. How do discrepancies between theoretical models and experimental data on carbonic acid hydration inform future research methodologies?

- Analysis : Discrepancies often arise in predicting the lifetime of aqueous H2CO3. While simulations suggest rapid dissociation (τ < 10 ns), experimental XAS data indicate metastable hydration clusters persisting up to 100 ns. To resolve this, design time-resolved pump-probe experiments using ultrafast spectroscopy (e.g., femtosecond IR) to track real-time hydration dynamics. Cross-validate with ab initio calculations using hybrid functionals (e.g., B3LYP) .

Data Contradiction and Resolution

Q. How should researchers address conflicting reports on the stability of carbonic acid in organic solvents?

- Resolution : Contradictions often stem from solvent polarity and trace water content. For non-aqueous stability studies:

- Use anhydrous solvents (e.g., dry DMSO or THF) and characterize via in-situ FTIR to monitor H2CO3 degradation (e.g., CO2 release at ~2340 cm⁻¹).

- Compare results with computational solvation free energy models to identify solvent-specific stabilization effects .

Methodological Best Practices

- Experimental Design : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility:

- Include full synthetic procedures for 2-Butyloctan-1-ol in supplementary materials if exceeding five compounds in the main text .

- For carbonic acid studies, specify CO2 saturation protocols and calibration curves for pH measurements .

- Data Presentation : Use tables for quantitative results (e.g., pH vs. concentration) and high-resolution spectra for structural validation. Reference raw data repositories to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.